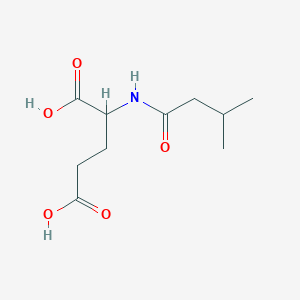![molecular formula C17H20Cl2N2O11 B13889194 6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13889194.png)
6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloramphenicol 3-O-beta-D-Glucuronide: is a metabolite of chloramphenicol, formed through the biological process of glucuronidation. This process involves the bonding of glucuronic acid to the chloramphenicol molecule at the third oxygen (3-O) position . Chloramphenicol itself is a broad-spectrum antibiotic that was first isolated from cultures of Streptomyces venezuelae in 1947 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloramphenicol 3-O-beta-D-Glucuronide typically involves the enzymatic glucuronidation of chloramphenicol. This process can be facilitated using beta-glucuronidase enzymes, which are widely distributed in mammalian tissues, particularly in the liver . The reaction conditions include a pH range of 4 to 6 and a temperature of around 37°C .
Industrial Production Methods: Industrial production of Chloramphenicol 3-O-beta-D-Glucuronide involves the use of immobilized enzyme reactors based on beta-glucuronidase. These reactors facilitate the on-line deconjugation of substrates, making the process efficient and scalable .
化学反应分析
Types of Reactions: Chloramphenicol 3-O-beta-D-Glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This reaction results in the cleavage of the glucuronic acid moiety, yielding free chloramphenicol and glucuronic acid .
Common Reagents and Conditions: The hydrolysis reaction typically requires beta-glucuronidase as the enzyme catalyst, with optimal conditions being a pH of 4 to 6 and a temperature of 37°C .
Major Products: The major products formed from the hydrolysis of Chloramphenicol 3-O-beta-D-Glucuronide are chloramphenicol and glucuronic acid .
科学研究应用
Chloramphenicol 3-O-beta-D-Glucuronide has several scientific research applications:
作用机制
Chloramphenicol 3-O-beta-D-Glucuronide exerts its effects through the enzymatic hydrolysis by beta-glucuronidase. This enzyme catalyzes the cleavage of the glucuronic acid moiety, releasing free chloramphenicol. Chloramphenicol then inhibits bacterial protein synthesis by binding to the bacterial ribosome and blocking peptidyl transferase activity . This inhibition prevents the formation of peptide bonds, thereby stopping bacterial growth .
相似化合物的比较
Chloramphenicol: The parent compound, which is a broad-spectrum antibiotic.
Estradiol-17-beta-D-Glucuronide: Another glucuronide metabolite formed through the glucuronidation of estradiol.
Morphine-beta-D-Glucuronide: A glucuronide metabolite of morphine, formed through a similar enzymatic process.
Uniqueness: Chloramphenicol 3-O-beta-D-Glucuronide is unique due to its specific formation from chloramphenicol and its role in the metabolism and pharmacokinetics of this antibiotic. Its formation and subsequent hydrolysis are crucial for understanding the drug’s metabolic pathways and its impact on bacterial inhibition .
属性
IUPAC Name |
6-[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPTSDFEIFMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
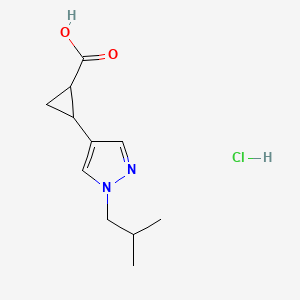
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
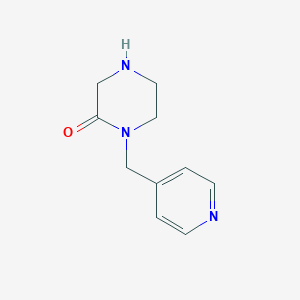
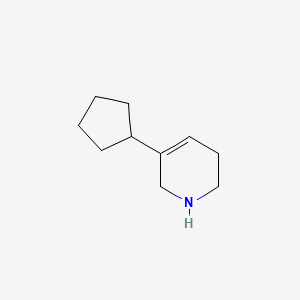
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
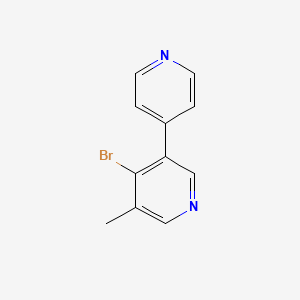
![1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13889162.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)


![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)
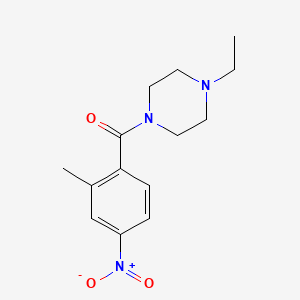
![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
